molecular formula C17H22N2O4S B2539917 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea CAS No. 2034305-39-8

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea

Cat. No. B2539917
M. Wt: 350.43
InChI Key: GIVUIXHBXSRIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea, also known as THU, is a chemical compound that has been extensively studied for its potential applications in scientific research. THU is a urea derivative and has been found to exhibit a range of biochemical and physiological effects that make it an interesting compound for further investigation.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-(2-hydroxyethoxy)ethylamine with thiophene-3-carboxaldehyde to form an intermediate Schiff base. The Schiff base is then reacted with phenoxyacetic acid to form the final product, 1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea.

Starting Materials
2-(2-hydroxyethoxy)ethylamine, thiophene-3-carboxaldehyde, phenoxyacetic acid, urea, potassium carbonate, methanol, dichloromethane, diethyl ethe

Reaction
Step 1: Reaction of 2-(2-hydroxyethoxy)ethylamine with thiophene-3-carboxaldehyde in methanol and potassium carbonate to form the Schiff base intermediate., Step 2: Isolation of the Schiff base intermediate by filtration and washing with dichloromethane., Step 3: Reaction of the Schiff base intermediate with phenoxyacetic acid in dichloromethane and diethyl ether to form the final product, 1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea., Step 4: Purification of the final product by recrystallization from a suitable solvent.

Mechanism Of Action

The mechanism of action of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea has been found to inhibit the activity of the enzyme thioredoxin reductase, which is involved in cell growth and survival. In cardiovascular disease, 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea has been found to activate the Nrf2 signaling pathway, which is involved in antioxidant and anti-inflammatory responses. In Alzheimer's disease, 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea has been found to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid plaques.

Biochemical And Physiological Effects

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea has been found to exhibit a range of biochemical and physiological effects, including antioxidant and anti-inflammatory effects, inhibition of angiogenesis, and induction of apoptosis. 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea has also been found to have a protective effect on the heart by reducing oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea in lab experiments is that it has been extensively studied and its mechanism of action is partially understood. However, one limitation is that more research is needed to fully understand the compound's effects and potential applications. Additionally, 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea may not be suitable for all experiments due to its specific mechanism of action and effects.

Future Directions

There are several future directions for research on 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea. One area of interest is the potential use of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea as a treatment for cancer. More research is needed to fully understand the compound's effects on cancer cells and to determine its potential as a cancer treatment. Another area of interest is the potential use of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea as a treatment for cardiovascular disease. Further research is needed to fully understand the compound's effects on the heart and to determine its potential as a treatment for cardiovascular disease. Finally, more research is needed to fully understand the compound's effects on Alzheimer's disease and to determine its potential as a treatment for this condition.

Scientific Research Applications

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea has been studied for its potential applications in a range of scientific research areas, including cancer research, cardiovascular disease, and neuroscience. In cancer research, 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease, 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea has been found to have a protective effect on the heart by reducing oxidative stress and inflammation. In neuroscience, 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea has been found to have potential as a treatment for Alzheimer's disease by inhibiting the formation of beta-amyloid plaques.

properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c20-8-10-23-16(14-6-11-24-13-14)12-19-17(21)18-7-9-22-15-4-2-1-3-5-15/h1-6,11,13,16,20H,7-10,12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVUIXHBXSRIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea

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